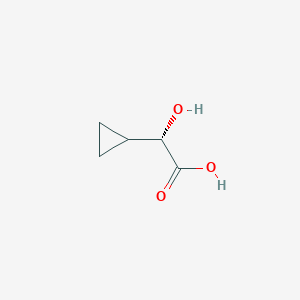

(2S)-2-Cyclopropyl-2-hydroxyacetic acid

CAS No.:

Cat. No.: VC13614590

Molecular Formula: C5H8O3

Molecular Weight: 116.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H8O3 |

|---|---|

| Molecular Weight | 116.11 g/mol |

| IUPAC Name | (2S)-2-cyclopropyl-2-hydroxyacetic acid |

| Standard InChI | InChI=1S/C5H8O3/c6-4(5(7)8)3-1-2-3/h3-4,6H,1-2H2,(H,7,8)/t4-/m0/s1 |

| Standard InChI Key | WGYFYSOUPAKFHY-BYPYZUCNSA-N |

| Isomeric SMILES | C1CC1[C@@H](C(=O)O)O |

| SMILES | C1CC1C(C(=O)O)O |

| Canonical SMILES | C1CC1C(C(=O)O)O |

Introduction

Overview

(2S)-2-Cyclopropyl-2-hydroxyacetic acid is a chiral carboxylic acid characterized by a cyclopropane ring and a hydroxyl group adjacent to the carboxylic acid functionality. With the molecular formula and a molecular weight of 116.11 g/mol, this compound exists as a single enantiomer (CAS: 113686-28-5) and a racemic mixture (CAS: 5617-84-5). Its structural uniqueness and stereochemical properties make it a valuable intermediate in organic synthesis and pharmaceutical research .

Structural Characteristics

Molecular Architecture

The compound features a cyclopropane ring fused to a chiral carbon bearing both hydroxyl () and carboxylic acid () groups. The (2S) configuration specifies the spatial arrangement of these substituents, as depicted by the SMILES notation and InChIKey . The cyclopropane ring introduces significant ring strain, influencing reactivity and conformational stability .

Key Structural Data

-

Molecular Formula:

-

Molecular Weight: 116.11 g/mol

-

SMILES:

Synthesis and Preparation

Cyclopropanation Strategies

The Corey–Chaykovsky cyclopropanation, highlighted in recent literature, offers a robust route to cyclopropane derivatives. While this method is typically applied to chalcones , analogous approaches may adapt to synthesize (2S)-2-cyclopropyl-2-hydroxyacetic acid. For example, cyclopropane carboxaldehyde intermediates can undergo halogenation and elimination steps, as demonstrated in the synthesis of cyclopropylacetylene .

Example Protocol

-

Cyclopropane Formation: Reacting aldehydes with trichloroacetic acid in the presence of a base (e.g., NaH) generates trichlorinated intermediates .

-

Reductive Elimination: Zinc-mediated dehalogenation yields cyclopropane derivatives .

-

Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure enantioselective synthesis of the (2S) isomer .

Physicochemical Properties

Acid-Base Behavior

The carboxylic acid group exhibits a of approximately 2.95–4.82, typical for α-hydroxy acids . The hydroxyl group’s is higher (~9–10), consistent with secondary alcohols.

Spectral Data

-

-NMR: Cyclopropyl protons resonate at 0.5–1.5 ppm, while the hydroxyl and carboxylic acid protons appear broadened at 4.5–5.5 and 10–12, respectively .

-

X-ray Crystallography: Orthorhombic crystal systems (space group ) are observed in related cyclopropane derivatives, with bond angles near 60° for the cyclopropane ring .

Key Physical Parameters

| Property | Value | Source |

|---|---|---|

| LogP | -0.05 | |

| Melting Point | 174–175°C (decomposes) | |

| Solubility | Polar solvents (e.g., DMSO) |

Stereochemical Considerations

Chirality and Biological Relevance

The (2S) configuration imposes distinct spatial constraints, critical for interactions with biological targets. Enantiomeric purity is essential in drug design, as demonstrated by cyclopropane-based histamine H3 receptor agonists, where stereochemistry dictates receptor binding .

Diastereomerism and Meso Forms

Meso compounds with multiple stereocenters (e.g., tartaric acid) highlight the importance of symmetry in achiral systems. For (2S)-2-cyclopropyl-2-hydroxyacetic acid, the absence of internal planes of symmetry ensures enantiomerism .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

The compound serves as a building block for bioactive molecules. For instance:

-

Donor–Acceptor Cyclopropanes: Used in ring-opening reactions to synthesize polycyclic structures .

-

Receptor Agonists: Cyclopropane derivatives exhibit potent activity at histamine H3 receptors, though (2S)-2-cyclopropyl-2-hydroxyacetic acid itself remains underexplored .

Industrial Availability

Suppliers such as BLD Pharmatech and Enamine offer the compound at prices ranging from €290/100 mg to €1,190/5 g, reflecting its high value in research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume